molecular formula C15H21N7 B6448209 N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548991-48-4

N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6448209
CAS No.: 2548991-48-4
M. Wt: 299.37 g/mol
InChI Key: SCAORJMBXSIWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of neuropharmacology. This complex molecule features a pyrimidine core structure substituted with a dimethylamino group and a piperazine linker connected to a methylpyrazine unit. Compounds within this structural class have been investigated as potent and selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1) . Binding to this subunit is a recognized mechanism for modulating calcium channel function and is a target for investigating potential treatments for neuropathic pain and other neurological disorders . Research suggests that achieving selectivity for the Cavα2δ-1 subunit over the closely related Cavα2δ-2 subunit is a key strategy for developing potential analgesics with an improved safety profile, as Cavα2δ-2 activity is linked to central nervous system side effects like sedation and ataxia . Furthermore, structurally similar piperazinyl-pyrimidine and -pyrazine derivatives are frequently explored in oncology research for their potential as kinase inhibitors, including Checkpoint Kinase 1 (CHK1), which could sensitize cancer cells to DNA-damaging chemotherapeutic agents . The presence of multiple nitrogen atoms in its heterocyclic framework makes it a versatile intermediate for further chemical exploration and derivatization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on this class of compounds.

Properties

IUPAC Name

N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-15(17-5-4-16-12)22-8-6-21(7-9-22)14-10-13(20(2)3)18-11-19-14/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAORJMBXSIWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Functionalization via Pd-Catalyzed Cross-Coupling

Piperazine derivatives are often synthesized through palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with bromo-substituted heteroarenes (e.g., 3-methylpyrazine-2-bromide) in anhydrous dioxane using Pd(OAc)₂ as a catalyst. This method achieves coupling at the 4-position of the piperazine ring, forming intermediates critical for subsequent pyrimidine conjugation.

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous dioxane

  • Temperature: 100°C, 12–16 hours

  • Yield: 70–85%

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine core is typically assembled using Biginelli-like cyclocondensation. A representative protocol involves reacting N,N-dimethylguanidine with β-keto esters (e.g., ethyl acetoacetate) in acetic acid, followed by chlorination at the 4-position using POCl₃. The resulting 4-chloropyrimidine serves as a reactive intermediate for nucleophilic substitution with piperazine derivatives.

Key Steps

  • Cyclocondensation: 80°C, 6 hours (yield: 65–75%)

  • Chlorination: POCl₃, reflux, 3 hours (yield: 90–95%)

Coupling Pyrimidine and Piperazine Moieties

T3P-Mediated Amide Bond Formation

T3P (propyl phosphonic anhydride) facilitates efficient coupling between 4-chloro-N,N-dimethylpyrimidin-6-amine and N-(3-methylpyrazin-2-yl)piperazine. This method minimizes side reactions and enhances yields compared to traditional carbodiimide-based approaches.

Procedure

  • Dissolve 4-chloro-N,N-dimethylpyrimidin-6-amine (1.0 equiv) and N-(3-methylpyrazin-2-yl)piperazine (1.1 equiv) in DMF.

  • Add T3P (1.3 equiv) and DIPEA (3.0 equiv) under nitrogen.

  • Stir at room temperature for 30 minutes.

  • Purify via silica gel chromatography (DCM/MeOH 9:1).

  • Yield : 79–92%

Nucleophilic Aromatic Substitution (SₙAr)

In polar aprotic solvents like DMSO, the 4-chloropyrimidine undergoes SₙAr with piperazine derivatives. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Optimized Conditions

  • Solvent: DMSO

  • Base: K₂CO₃

  • Temperature: 120°C (microwave), 20 minutes

  • Yield: 68–78%

Structural and Spectroscopic Validation

Nuclear Magnetic Resonance (¹H NMR)

Characteristic signals confirm successful coupling:

  • Piperazine protons : δ 3.45–3.75 ppm (m, 8H)

  • Pyrimidine H-5 : δ 6.25–6.55 ppm (s, 1H)

  • N,N-Dimethyl groups : δ 2.95–3.10 ppm (s, 6H)

Mass Spectrometry (LC-MS)

  • Observed [M+H]⁺ : 299.37 (theoretical: 299.37)

  • Fragmentation patterns align with cleavage between pyrimidine and piperazine moieties.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Reaction Time Purity
T3P-mediated couplingT3P, DIPEA, DMF79–9230 minutes>95%
SₙAr (microwave-assisted)K₂CO₃, DMSO68–7820 minutes90–93%
Pd-catalyzed couplingPd(OAc)₂, Xantphos70–8512–16 hours88–90%

Key Insights

  • T3P achieves the highest yields and purity due to its dual role as a coupling agent and water scavenger.

  • Microwave-assisted SₙAr offers rapid synthesis but requires stringent temperature control to prevent decomposition.

Challenges and Optimization Opportunities

Regioselectivity in Piperazine Substitution

The 3-methylpyrazine substituent introduces steric hindrance, necessitating excess piperazine (1.5–2.0 equiv) to drive the reaction to completion.

Solvent Selection

DMF outperforms THF and acetonitrile in solubilizing both aromatic and amine components, though it complicates purification due to high boiling points.

Catalytic Systems

Alternative catalysts (e.g., CuI for Ullmann-type couplings) remain underexplored and may offer greener pathways .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H21N7
Molecular Weight: 325.37 g/mol
IUPAC Name: N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
InChI Key: DDIRAPVJUMGJHM-UHFFFAOYSA-N

The compound features a complex structure characterized by a pyrimidine core linked to a piperazine ring, which is further substituted with a methylpyrazine moiety. This unique configuration contributes to its biological activity and versatility in synthetic applications.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in the development of new compounds.

Reaction Type Reagents Conditions
OxidationHydrogen peroxide, potassium permanganateVaries
ReductionSodium borohydride, lithium aluminum hydrideVaries
SubstitutionAlkyl halidesNucleophilic conditions

Biology

The compound exhibits significant biological activities , including:

  • Anticancer Properties: It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
    • Case Study: A study demonstrated that derivatives of this compound were effective against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity: Research indicates that it possesses antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics.

Medicine

In the medical field, this compound is being investigated for:

  • Neurological Disorders: Its interaction with specific molecular targets suggests potential therapeutic effects in treating diseases such as Alzheimer's and Parkinson's.
    • Case Study: Clinical trials are underway to evaluate its efficacy in reducing neurodegeneration markers in animal models .

Industry

The compound's unique structure allows for its application in developing new materials and chemical processes. It can be utilized in:

  • Pharmaceutical Development: As an intermediate in synthesizing novel drug candidates.
    • Example: Its derivatives are being explored for their potential use in creating targeted therapies for various diseases .

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features and Variations

The table below compares the target compound with structurally related pyrimidine and pyrazine derivatives, focusing on substituents, molecular weight, and inferred pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Inferred Properties
Target Compound : N,N-Dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine C₁₆H₂₂N₈ 326.41 g/mol - 6-position: 4-(3-methylpyrazin-2-yl)piperazine
- 4-position: N,N-dimethyl
Enhanced π-π stacking (pyrazine), improved solubility (piperazine), moderate logP
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₀H₁₇N₅ 207.28 g/mol - 6-position: Unsubstituted piperazine
- 4-position: N,N-dimethyl
Lower molecular weight, higher solubility, reduced receptor specificity
2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine C₂₀H₂₇N₇O₂S 429.54 g/mol - Piperidine with methylsulfonyl
- Imidazopyridine core
Higher logP (lipophilic), potential CNS penetration, metabolic stability
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine C₂₃H₂₅N₇ 423.50 g/mol - Pteridine core
- 4-phenylpiperazine
Larger heterocycle (pteridine), increased steric hindrance, possible reduced solubility
[4-(1-Methylpyrazol-4-yl)phenyl]methyl-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine C₃₄H₃₆N₁₀O 612.71 g/mol - Imidazopyridine substituent
- Pyrrolidinylpropoxy chain
Extended conjugation, potential kinase inhibition, high molecular weight

Substituent-Driven Functional Differences

  • Piperazine vs. Piperidine: The target compound’s piperazine ring (vs. The 3-methylpyrazine substitution introduces aromatic stacking interactions absent in simpler analogs like .
  • Pyrazine vs. Phenyl Groups : The 3-methylpyrazine substituent (target compound) provides a planar, electron-deficient aromatic system compared to the phenyl group in , which may enhance interactions with hydrophobic enzyme pockets.
  • Core Heterocycle : Replacing pyrimidine with pteridine (as in ) increases steric bulk and alters electronic properties, likely reducing solubility but improving binding to larger active sites.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The unsubstituted piperazine in and hydrophilic groups in (pyrrolidinylpropoxy) enhance water solubility compared to the target compound’s methylpyrazine, which may lower solubility due to increased hydrophobicity.
  • Metabolic Stability : Sulfonyl groups (e.g., in ) resist oxidative metabolism, whereas the target compound’s methylpyrazine could be susceptible to CYP450-mediated oxidation.
  • Bioavailability : The hydrochloride salt form of (mentioned in ) suggests improved oral absorption compared to the free base form of the target compound.

Research Implications

  • SAR Trends : The 3-methylpyrazine-piperazine motif in the target compound represents a strategic balance between receptor affinity (via π-π interactions) and moderate solubility. Analogs with bulkier substituents (e.g., ) may trade solubility for target specificity.

Biological Activity

N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H20N6
  • Molecular Weight : 284.36 g/mol

The compound features a pyrimidine core substituted with a dimethyl group and a piperazine ring linked to a 3-methylpyrazine moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that are critical in disease processes.

Biological Activity Data

Recent studies have evaluated the efficacy of this compound against various biological targets. A summary of findings is presented in the table below:

Target Activity IC50 (µM) Reference
Fatty Acid Amide Hydrolase (FAAH)High Binding Affinity6.1
Mycobacterium tuberculosisAntitubercular Activity<0.016
Cancer Cell LinesCytotoxicity<10

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : In a study involving various strains of Mycobacterium tuberculosis, the compound demonstrated significant inhibitory effects, making it a candidate for further development as an antitubercular agent. The minimum inhibitory concentration (MIC) was found to be exceptionally low, indicating high efficacy against both drug-sensitive and multidrug-resistant strains .
  • Cytotoxic Effects in Cancer Research : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were consistently below 10 µM, suggesting that it may effectively induce apoptosis in malignant cells .
  • PET Imaging Applications : The potential use of this compound as a radioligand for positron emission tomography (PET) imaging has been explored due to its ability to bind selectively to specific targets in vivo, particularly in neurological studies .

Q & A

Q. Q1: What are the established synthetic routes for N,N-dimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and what reaction conditions optimize yield?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:

  • Piperazine Ring Formation : A Mannich reaction or nucleophilic substitution to attach the 3-methylpyrazine substituent to the piperazine core .
  • Pyrimidine Functionalization : Coupling of the piperazine intermediate to the pyrimidine core via Buchwald-Hartwig amination or SNAr reactions under inert atmospheres (e.g., N₂). Catalysts like Pd(OAc)₂ or ligand systems (Xantphos) enhance coupling efficiency .
  • Dimethylamine Installation : Alkylation of the pyrimidine amine using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with NaH as a base .

Q. Key Optimization Parameters :

StepSolventCatalystTemperatureYield Range
Piperazine couplingTHFNone80°C60-75%
Pyrimidine aminationToluenePd(OAc)₂/Xantphos110°C70-85%
N,N-DimethylationDMFNaHRT>90%

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₆H₂₄N₇: 338.2092) .
  • Multinuclear NMR :
    • ¹H NMR : Diagnostic peaks include dimethylamine protons (δ ~2.8–3.1 ppm, singlet) and pyrazine aromatic protons (δ ~8.3–8.5 ppm) .
    • ¹³C NMR : Pyrimidine C4 (δ ~160 ppm) and piperazine carbons (δ ~45–55 ppm) .
  • X-ray Crystallography : Resolve π-π stacking between pyrimidine and pyrazine moieties; compare with structurally analogous compounds (e.g., Cieplik et al., 2011) .

Advanced Research Questions

Q. Q3: What structure-activity relationship (SAR) insights exist for modifying the piperazine-pyrimidine scaffold to enhance target binding?

Methodological Answer: Key SAR findings from analogous compounds:

  • Piperazine Substitution : 3-Methylpyrazine at the piperazine 4-position improves solubility and kinase inhibition (e.g., HER2/CD221 targets) .
  • Pyrimidine Modifications : N,N-Dimethylation at position 4 reduces metabolic degradation compared to unsubstituted amines .
  • Bioisosteric Replacements : Replacing pyrazine with morpholine (e.g., in Compound 7m) alters logP but retains affinity for α1-adrenergic receptors .

Q. SAR Table :

ModificationTarget Affinity (IC₅₀)Solubility (mg/mL)Metabolic Stability (t₁/₂)
3-MethylpyrazineHER2: 12 nM 0.84.2 h
Morpholine (7m)α1-Adrenergic: 45 nM 1.26.1 h
Unsubstituted amineHER2: >1000 nM 0.31.8 h

Q. Q4: How can researchers resolve contradictions in biological activity data across cell-based assays?

Methodological Answer: Contradictions often arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify receptor expression differences .
  • Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays to avoid false negatives .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound vs. metabolites (e.g., N-oxide derivatives from CYP450 oxidation) .

Case Study :
Inconsistent IC₅₀ values for α1-adrenergic inhibition were traced to metabolite buildup in prolonged incubations. Introducing a CYP450 inhibitor (e.g., 1-aminobenzotriazole) stabilized activity measurements .

Q. Q5: What advanced analytical methods are recommended for studying this compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD < 100 nM for HER2) .
  • Cryo-EM : Resolve binding poses in receptor-ligand complexes (e.g., with α1-adrenergic receptors) .
  • Metabolomics : Track downstream pathway modulation via LC-MS-based untargeted profiling (e.g., altered cAMP/PKA signaling) .

Q. Q6: How can researchers design experiments to optimize the compound’s pharmacokinetic (PK) profile?

Methodological Answer: Focus on:

  • LogP Reduction : Introduce polar groups (e.g., -OH at pyrimidine C2) while monitoring plasma protein binding via equilibrium dialysis .
  • CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., piperazine N-oxidation) .
  • In Vivo PK Studies : Administer via IV/PO routes in rodent models; calculate AUC₀–24h and CL/F using non-compartmental analysis .

Data-Driven Research Challenges

Q. Q7: How should researchers address discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

  • Force Field Refinement : Re-dock using AMBER vs. CHARMM parameters to assess pose stability .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic pocket interactions .
  • Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues (e.g., HER2 Tyr-23) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.